(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a chemical compound belonging to the thiazoline family Thiazolines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including a butyl group, a methyl group, and a phenyl group attached to the thiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-butylthiazol-2-amine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to facilitate the formation of the thiazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolines with different functional groups.
Scientific Research Applications
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which (2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one: This compound shares a similar structural framework but differs in the functional groups attached to the thiazoline ring.
(2Z)-2-butenedioic acid compound with 4-[(4-{3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy}phenyl)sulfanyl]benzoic acid: Another structurally related compound with different substituents.
Uniqueness
(2Z)-3-butyl-4-methyl-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-butyl-4-methyl-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-3-4-10-16-12(2)11-17-14(16)15-13-8-6-5-7-9-13/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXKDUJXZQEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CSC1=NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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